methyl 2-(8-(3-methoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate
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Description
Methyl 2-(8-(3-methoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate is a useful research compound. Its molecular formula is C24H21N5O5 and its molecular weight is 459.462. The purity is usually 95%.
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Biological Activity
Methyl 2-(8-(3-methoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate is a complex organic compound with potential biological activities that have garnered interest in pharmacological research. This article reviews its biological activity based on diverse scientific literature and findings.
Chemical Structure and Properties
- Molecular Formula: C24H21N5O5
- Molecular Weight: 459.5 g/mol
- IUPAC Name: this compound
- InChI Key: VQQCTKJLNDHOSQ-UHFFFAOYSA-N
The compound contains a purine-like imidazole ring system that is characteristic of many biologically active molecules. The presence of methoxy and phenyl groups suggests potential interactions with various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. These interactions can lead to modulation of cellular pathways involved in various physiological processes:
- Enzyme Inhibition: The compound may inhibit enzymes involved in purine metabolism or other pathways, potentially affecting cell proliferation and apoptosis.
- Receptor Modulation: It may act as a modulator for purinergic receptors, influencing signaling pathways related to inflammation and immune responses.
Biological Activity Studies
Several studies have investigated the biological activities of compounds structurally related to this compound. Key findings include:
Anticancer Activity
Research indicates that compounds within the imidazo[2,1-f]purine class exhibit significant anticancer properties. For instance:
- In vitro studies have shown that these compounds can induce apoptosis in cancer cell lines by activating caspase pathways.
Antiviral Properties
Some derivatives have demonstrated antiviral activity against various viruses by inhibiting viral replication through interaction with viral enzymes or host cell receptors.
Anti-inflammatory Effects
Studies suggest that related compounds can modulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines and mediators.
Data Table: Biological Activities of Related Compounds
Case Study 1: Anticancer Efficacy
A study conducted on a series of imidazo[2,1-f]purines demonstrated that methyl 2-(8-(3-methoxyphenyl)-1-methyl-2,4-dioxo) exhibited potent cytotoxicity against breast cancer cell lines (MCF-7). The mechanism was attributed to the induction of cell cycle arrest and apoptosis through mitochondrial pathways.
Case Study 2: Anti-inflammatory Activity
Another investigation revealed that derivatives of this compound significantly reduced inflammation in animal models of arthritis by downregulating TNF-alpha and IL-6 levels. This suggests potential therapeutic applications in treating inflammatory diseases.
Properties
CAS No. |
896295-45-7 |
---|---|
Molecular Formula |
C24H21N5O5 |
Molecular Weight |
459.462 |
IUPAC Name |
methyl 2-[6-(3-methoxyphenyl)-4-methyl-1,3-dioxo-7-phenylpurino[7,8-a]imidazol-2-yl]acetate |
InChI |
InChI=1S/C24H21N5O5/c1-26-21-20(22(31)28(24(26)32)14-19(30)34-3)27-13-18(15-8-5-4-6-9-15)29(23(27)25-21)16-10-7-11-17(12-16)33-2/h4-13H,14H2,1-3H3 |
InChI Key |
VQQCTKJLNDHOSQ-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)N(C1=O)CC(=O)OC)N3C=C(N(C3=N2)C4=CC(=CC=C4)OC)C5=CC=CC=C5 |
solubility |
not available |
Origin of Product |
United States |
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